Z-Gly-Pro-Arg-AMC (hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Cathepsin K, Granzyme A, and Thrombin Activity Assays

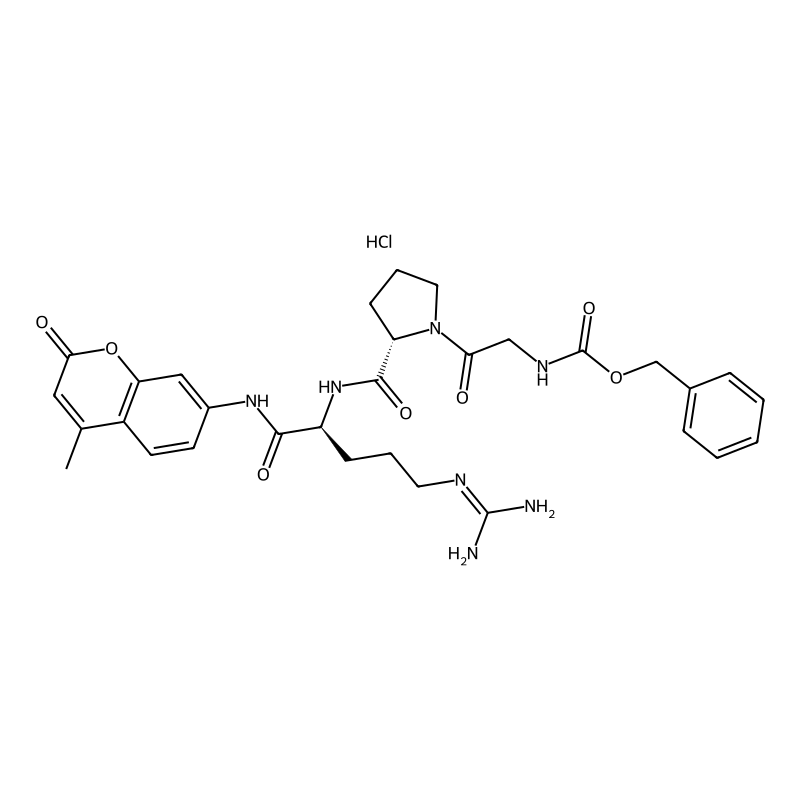

Z-Gly-Pro-Arg-AMC HCl is a valuable tool for measuring the activity of several enzymes, including cathepsin K, granzyme A, and thrombin. The molecule consists of four amino acids (Glycine, Proline, Arginine) linked together, with a protective "Z" group (Benzyloxycarbonyl) at the N-terminus and a fluorogenic moiety (7-Amino-4-methylcoumarin, AMC) attached at the C-terminus [1].

Applications in Coagulation Research

Z-Gly-Pro-Arg-AMC HCl plays a significant role in research related to blood coagulation. Thrombin is a serine protease enzyme essential for blood clot formation. This substrate's specific cleavage by thrombin makes it suitable for studying thrombin activity and generation in various contexts [1, 2].

Calibrated Automated Thrombogram (CAT)

Researchers have employed Z-Gly-Pro-Arg-AMC HCl as a substrate in the CAT assay, an automated method for evaluating blood clotting abnormalities like hypercoagulability (increased clotting) and hypocoagulability (decreased clotting) [2].

Thrombin Generation Assays

The use of Z-Gly-Pro-Arg-AMC HCl as a fluorogenic substrate allows for the monitoring of thrombin generation in real-time. This provides valuable insights into blood coagulation dynamics in plasma and whole blood samples [1].

Z-Gly-Pro-Arg-AMC (hydrochloride) is a synthetic tripeptide compound with the molecular formula C₃₁H₃₇N₇O₇ and a molecular weight of 619.67 g/mol. It is composed of the amino acids glycine, proline, and arginine, with a benzyloxycarbonyl protecting group on the amino terminal end and a 4-methylcoumaryl-7-amide fluorophore attached at the carboxy terminal. This compound is primarily utilized as a fluorogenic substrate for various proteolytic enzymes, notably cathepsin K, granzyme A, and thrombin, enabling the study of their enzymatic activities in biochemical assays .

Z-Gly-Pro-Arg-AMC undergoes hydrolysis when cleaved by specific enzymes, resulting in the release of the fluorescent 4-methylcoumaryl-7-amide moiety. This reaction can be monitored via fluorescence spectroscopy, providing a quantitative measure of enzyme activity. For instance, cathepsin K cleaves this substrate at the arginine residue, leading to an increase in fluorescence intensity, which correlates with enzyme concentration and activity .

The biological activity of Z-Gly-Pro-Arg-AMC is primarily linked to its role as a substrate for proteases. It has been demonstrated to be an effective substrate for:

- Cathepsin K: A cysteine protease involved in bone resorption.

- Granzyme A: A serine protease that plays a role in apoptosis.

- Thrombin: A key enzyme in the coagulation cascade.

These interactions make Z-Gly-Pro-Arg-AMC valuable for studying various physiological processes and disease mechanisms, particularly those involving proteolytic cleavage .

The synthesis of Z-Gly-Pro-Arg-AMC typically involves solid-phase peptide synthesis techniques. The general steps include:

- Coupling: Sequential addition of protected amino acids to a solid support using coupling reagents.

- Deprotection: Removal of protecting groups after each coupling step.

- Cleavage: Final cleavage from the solid support, yielding the free peptide.

- Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide.

This method allows for high specificity and yield in producing the desired compound .

Z-Gly-Pro-Arg-AMC is extensively used in biochemical research and clinical diagnostics, including:

- Enzymatic Assays: To measure the activity of cathepsin K and other proteases.

- Drug Discovery: As a tool for screening potential inhibitors of proteolytic enzymes.

- Biomarker Studies: In understanding diseases related to abnormal protease activity, such as osteoporosis and cancer .

Interaction studies involving Z-Gly-Pro-Arg-AMC focus on its specificity towards different proteases. Research has shown that variations in substrate structure can significantly influence enzyme kinetics and binding affinities. For example:

- The kinetic parameters for thrombin have been reported with and , indicating its efficiency as a substrate .

Such studies help elucidate the mechanisms of enzyme-substrate interactions and can guide therapeutic strategies targeting these enzymes.

Z-Gly-Pro-Arg-AMC shares structural similarities with other fluorogenic substrates used in protease assays. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Specificity | Unique Features |

|---|---|---|---|

| Z-Gly-Pro-Arg-AMC | Glycine-Proline-Arginine | Cathepsin K, Granzyme A | Fluorogenic substrate with high sensitivity |

| Z-Leu-Arg-AMC | Leucine-Arginine | Cathepsin B | More specific for cathepsin B than K |

| Ac-Ala-Ala-Phe-AMC | Acetyl-Alanine-Alanine-Phenylalanine | Trypsin | Less sensitive than Z-Gly-Pro-Arg-AMC |

| Z-Val-Tyr-AMC | Valine-Tyrosine | Chymotrypsin | Different specificity profile |

Z-Gly-Pro-Arg-AMC stands out due to its broad applicability across multiple enzyme types while maintaining high sensitivity, making it particularly useful in varied experimental contexts .